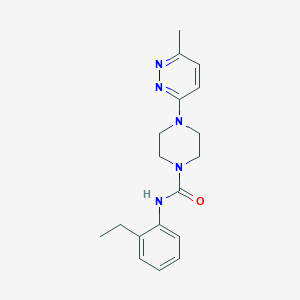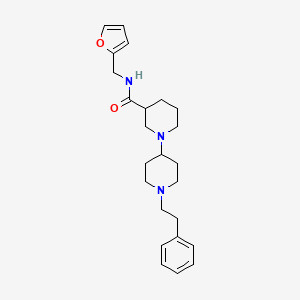![molecular formula C15H22N2O4S B5302359 5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase enzyme that plays a crucial role in the immune system.
Mecanismo De Acción
5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide selectively inhibits JAK3, which is a tyrosine kinase enzyme that is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound reduces the activity of these immune cells and suppresses the immune response. This mechanism of action makes this compound a promising drug candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in patients with rheumatoid arthritis and psoriasis. It has also been shown to reduce the number of T cells and B cells in the blood of these patients. In addition, this compound has been shown to improve the symptoms and disease activity in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, this compound has some limitations for lab experiments. It is a highly potent inhibitor of JAK3, which makes it difficult to use in cell-based assays that require JAK3 activity. In addition, this compound has poor solubility in water, which limits its use in some in vivo experiments.
Direcciones Futuras
5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide has shown promising results in clinical trials for the treatment of autoimmune diseases. However, there are still some challenges that need to be addressed. One of the challenges is the potential for increased risk of infections due to the suppression of the immune system. Another challenge is the development of resistance to this compound over time. Future research directions include the development of combination therapies that target multiple pathways in the immune system, the identification of biomarkers that can predict treatment response, and the investigation of the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide involves the reaction of N-ethyl-2-methoxybenzamide with cyclopentylamine and chlorosulfonyl isocyanate. The reaction proceeds under mild conditions and yields the desired product in good purity. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to reduce the activity of immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. This compound has also been investigated for its potential use in preventing organ transplant rejection.
Propiedades
IUPAC Name |
5-(cyclopentylsulfamoyl)-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-16-15(18)13-10-12(8-9-14(13)21-2)22(19,20)17-11-6-4-5-7-11/h8-11,17H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNAYWOLHSGQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)
![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)
![N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)
![1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)
![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5302336.png)
![2-(1-adamantyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5302337.png)
![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5302339.png)
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)
![4-ethyl-2-methyl-5-{1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302348.png)


![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)